molecular formula C18H18N2S2 B5689044 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5689044
M. Wt: 326.5 g/mol
InChI Key: SIXGPQBIZNJTDW-UHFFFAOYSA-N
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Description

4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is a heterocyclic organic molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antiangiogenic properties by inhibiting the formation of blood vessels that supply nutrients to tumors. In addition, it has been reported to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in lab experiments is its potent antitumor activity. It can be used to test the efficacy of new drugs against cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One of the areas of interest is the development of new drugs based on the structure of this compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as inflammation and microbial infections. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its effects on various biochemical pathways.
Conclusion:
In conclusion, 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic organic molecule that has shown promising pharmacological properties. It has been synthesized using various methods and has been extensively studied for its potential use in the development of new drugs. The compound exhibits potent antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. However, more research is needed to fully understand its mechanism of action and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of 4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzyl chloride with 2-mercapto-benzothiazole in the presence of a base to form 4-[(4-methylbenzyl)thio]-benzothiazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxy-pyrimidine in the presence of a base to form the final product.

Scientific Research Applications

The compound has been extensively studied for its potential pharmacological properties. It has been reported to exhibit potent antitumor activity against various cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. These properties make it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-12-6-8-13(9-7-12)10-21-17-16-14-4-2-3-5-15(14)22-18(16)20-11-19-17/h6-9,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGPQBIZNJTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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